molecular formula C9H16N6O2S B7436429 Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate

Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate

Cat. No. B7436429
M. Wt: 272.33 g/mol
InChI Key: OKLDOUUCUVETIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate is a chemical compound used in scientific research for various applications.

Mechanism of Action

The mechanism of action of Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate is not well understood. However, it is believed to interact with enzymes and proteins in the body, which may lead to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate are not well studied. However, it is believed to have an impact on enzyme activity, which may lead to changes in various biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate in lab experiments is its ability to act as a building block for the synthesis of other compounds. Additionally, it can be used as a reagent for the detection of amino groups in proteins and peptides. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the use of Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate in scientific research. It could be used in the development of new compounds for various applications. It could also be used in the development of new assays for the detection of enzyme activity. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate can be synthesized through a multi-step process. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-aminoethanethiol to form 2-[(2-aminoethyl)thio]-4,6-dichloro-1,3,5-triazine. The second step involves the reaction of 2-[(2-aminoethyl)thio]-4,6-dichloro-1,3,5-triazine with methyl 3-mercaptopropionate to form Methyl 3-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate. The final step involves the reaction of Methyl 3-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate with ammonia to form Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate.

Scientific Research Applications

Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate has been used in scientific research for various applications. It has been used as a building block for the synthesis of other compounds. It has also been used as a reagent for the detection of amino groups in proteins and peptides. Additionally, it has been used as a substrate for the determination of enzyme activity.

properties

IUPAC Name

methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O2S/c1-17-6(16)2-4-18-5-3-12-9-14-7(10)13-8(11)15-9/h2-5H2,1H3,(H5,10,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLDOUUCUVETIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCCNC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.